3,3,5,5-Tetramethylpiperidine hydrochloride
Overview
Description
3,3,5,5-Tetramethylpiperidine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . It is a derivative of piperidine, characterized by the presence of four methyl groups at the 3 and 5 positions of the piperidine ring. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylpiperidine hydrochloride generally involves the alkylation of piperidine with methylating agents under controlled conditions. One common method includes the reaction of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: N-oxides of 3,3,5,5-Tetramethylpiperidine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,5,5-Tetramethylpiperidine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: It is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar structural features but different reactivity and applications.
4-Methylpiperidine: A simpler piperidine derivative with fewer methyl groups, leading to distinct chemical properties.
N-Methylpiperidine: A piperidine derivative with a single methyl group on the nitrogen atom, used in different chemical contexts.
Uniqueness
3,3,5,5-Tetramethylpiperidine hydrochloride is unique due to the presence of four methyl groups, which confer steric hindrance and influence its reactivity. This structural feature makes it particularly useful in reactions where steric effects play a crucial role, such as in the stabilization of reactive intermediates or in the selective formation of specific products .
Properties
IUPAC Name |
3,3,5,5-tetramethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-9(3,4)7-10-6-8;/h10H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKBJBPFJEWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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